tert-Butyl Asparagine p-Nitrophenyl Ester is a synthetic compound. The "tert-Butyl" group refers to the bulky (CH3)3C- moiety attached to the nitrogen atom on the asparagine backbone. The "p-Nitrophenyl ester" refers to the 4-nitrophenyl group (C6H4NO2) linked to the second nitrogen (amide nitrogen) of asparagine through an ester bond.
This compound is significant in scientific research because it serves as a protected amino acid building block. The tert-Butyl group protects the amine functionality of asparagine, allowing for selective peptide bond formation at the desired amide nitrogen. The p-Nitrophenyl ester group is a good leaving group, facilitating facile coupling reactions with other amino acids or peptide fragments during peptide synthesis [].
The key features of the molecular structure include:
tBNA + H2N-R → Asp(NH)-R + tBuOH + NO2-C6H4OH
where:
This reaction demonstrates the nucleophilic attack by the free amine of another amino acid on the carbonyl carbon of the p-nitrophenyl ester group. This leads to the formation of a new peptide bond and the release of tert-butanol and p-nitrophenol as byproducts.
There is limited data available on the specific physical and chemical properties of tert-Butyl Asparagine p-Nitrophenyl Ester. However, based on its structure, it is expected to be a solid at room temperature with moderate solubility in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].